molecular formula C11H20F2N2O2 B15051733 tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B15051733
M. Wt: 250.29 g/mol
InChI Key: BGZSTQMQTTUBPO-QMMMGPOBSA-N
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Description

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a chiral piperidine derivative with a molecular formula of C₁₁H₂₀F₂N₂O₂ and a molecular weight of 258.29 g/mol . Its structure features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, an aminomethyl group at the 3S-position, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the fluorines and aminomethyl group contribute to its electronic and steric properties, making it valuable in pharmaceutical intermediates and drug discovery .

The compound’s stereochemistry (3S configuration) is critical for interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles . Its CAS number is 2055848-75-2, and it is commercially available with a purity of 95% .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1

InChI Key

BGZSTQMQTTUBPO-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)CN)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Aminomethylation: The aminomethyl group can be introduced through reductive amination or other suitable methods.

    tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can act as a nucleophile, participating in various biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

tert-Butyl 4,4-difluoropiperidine-1-carboxylate

  • Molecular Formula: C₁₀H₁₇F₂NO₂
  • Molecular Weight : 221.25 g/mol
  • CAS : 281652-10-6
  • Key Differences: Lacks the 3S-aminomethyl group.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • CAS : 652971-20-5
  • Key Differences: Contains a phenyl group (electron-withdrawing) and a carboxylic acid (polar, ionizable) at the 4- and 3-positions, respectively.

Azetidine-Based Analogues

tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

  • Molecular Formula : C₉H₁₇FN₂O₂
  • CAS : 1083181-23-0
  • Key Differences: Features a smaller, strained azetidine ring (4-membered vs. 6-membered piperidine). The 3-fluoro and 3-aminomethyl groups are on the same carbon, creating steric hindrance and altering conformational flexibility. This may enhance metabolic stability but reduce binding affinity in certain applications .

Stereochemical Variants

tert-Butyl (R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

  • Key Differences : The (R)-enantiomer of the target compound. Stereochemical inversion at the 3-position can drastically affect interactions with chiral biological targets (e.g., enzymes, receptors). For instance, the (S)-configuration may exhibit higher affinity for specific CNS targets due to spatial compatibility .

Functional Group Modifications

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

  • Molecular Formula: C₁₀H₁₇F₂NO₄
  • Key Differences: Replaces 4,4-difluoro and 3-aminomethyl groups with 3,3-difluoro and 4,4-dihydroxy substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate C₁₁H₂₀F₂N₂O₂ 258.29 2055848-75-2 4,4-F₂, 3S-aminomethyl, Boc 95%
tert-Butyl 4,4-difluoropiperidine-1-carboxylate C₁₀H₁₇F₂NO₂ 221.25 281652-10-6 4,4-F₂, Boc 95%
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 652971-20-5 4-phenyl, 3-carboxylic acid, Boc -
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate C₉H₁₇FN₂O₂ 204.25 1083181-23-0 Azetidine, 3-F, 3-aminomethyl, Boc -

Research Implications

  • Fluorine Effects : The 4,4-difluoro substitution in the target compound reduces basicity of the piperidine nitrogen and enhances lipophilicity, favoring membrane permeability .
  • Aminomethyl Group: The 3S-aminomethyl group enables conjugation or salt formation, critical for prodrug strategies or receptor binding .
  • Stereochemistry : The (S)-configuration is often preferred in drug candidates for optimal target engagement, as seen in neuromodulators and kinase inhibitors .

Biological Activity

Tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the piperidine class and has been studied for its biological activity, especially in relation to neurological and psychiatric disorders.

  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1303973-27-4
  • IUPAC Name : tert-butyl 3-(aminomethyl)-4,4-difluoro-1-piperidinecarboxylate

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Research indicates that it acts as a substrate-competitive inhibitor of the neuronal GABA uptake process, which is crucial for neurotransmission and modulation of neuronal excitability . This mechanism positions it as a candidate for treating various psychiatric and neurological disorders.

Neurotransmitter System Interaction

The compound has shown significant activity on the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is the primary inhibitory neurotransmitter in the brain, and compounds that modulate its uptake can have profound effects on mood and anxiety levels. Studies have demonstrated that derivatives of piperidine can enhance GABAergic transmission, suggesting potential applications in anxiety and depression therapies .

Case Studies

  • GABA Uptake Inhibition : A study reported that certain piperidine derivatives, including related compounds to this compound, exhibited potent inhibition of GABA uptake in neuronal cultures. This inhibition was linked to increased GABA levels in synaptic clefts, leading to enhanced inhibitory signaling .
  • Therapeutic Applications : In preclinical models, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as epilepsy and anxiety disorders. Results indicated a significant reduction in seizure frequency and anxiety-like behaviors in animal models .

Data Table: Biological Activity Overview

Activity Observed Effect Reference
GABA Uptake InhibitionIncreased GABA levels
Anxiety ReductionDecreased anxiety-like behaviors
Seizure Frequency ReductionSignificant reduction in seizure events

Safety and Toxicology

The compound's safety profile has been assessed through various toxicity studies. The hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Therefore, handling protocols must be strictly followed to minimize risks.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions. For example, a related piperidine-carboxylate compound was synthesized via coupling using HBTU as a coupling reagent, followed by purification via column chromatography (PE/EtOAc/MeOH solvent system) to achieve 95% yield . To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis may be employed. Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm stereochemistry by comparing coupling constants and chemical shifts to reference data .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • NMR : Analyze 1H^{1}\text{H} NMR for splitting patterns (e.g., diastereotopic protons near the difluoro group) and 19F^{19}\text{F} NMR for fluorine coupling .
  • IR : Identify carbonyl (C=O) stretches from the tert-butyloxycarbonyl (Boc) group (~1680–1720 cm1^{-1}) and amine N–H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., expected [M+H]+^+ for C11_{11}H21_{21}F2_2N2_2O2_2: 263.15) .

Q. What are the stability considerations for storing and handling this compound?

  • Methodology : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent Boc-group hydrolysis. Avoid strong oxidizers, as tert-butyl esters are prone to degradation under acidic/oxidizing conditions . Regularly monitor purity via TLC or HPLC to detect decomposition.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and minimize side products in the difluoropiperidine core formation?

  • Methodology :

  • Fluorination Strategy : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for selective fluorination of ketone precursors to avoid over-fluorination .
  • Protection/Deprotection : Temporarily protect the aminomethyl group with Boc or Fmoc to prevent undesired side reactions during fluorination .
  • Reaction Monitoring : Use in-situ 19F^{19}\text{F} NMR to track fluorination progress and optimize reaction time/temperature .

Q. How should contradictory NMR data from different literature sources be resolved?

  • Methodology :

  • Solvent Effects : Compare chemical shifts in the same solvent (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • 2D NMR : Perform COSY, HSQC, or NOESY to resolve overlapping signals and confirm stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if feasible .

Q. What experimental designs are recommended for studying this compound’s reactivity as a chiral building block in drug discovery?

  • Methodology :

  • Cross-Coupling Reactions : Test Buchwald–Hartwig amination or Suzuki–Miyaura coupling to functionalize the aminomethyl group .
  • Kinetic Studies : Monitor Boc-deprotection rates (e.g., using TFA in DCM) via HPLC to optimize reaction conditions .
  • Computational Modeling : Use DFT calculations to predict regioselectivity in nucleophilic substitutions involving the difluoropiperidine ring .

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